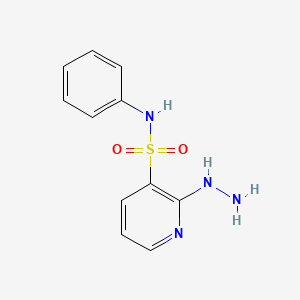

2-hydrazinyl-N-phenylpyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydrazinyl-N-phenylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c12-14-11-10(7-4-8-13-11)18(16,17)15-9-5-2-1-3-6-9/h1-8,15H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSJQCHDAYLWMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-hydrazinyl-N-phenylpyridine-3-sulfonamide typically involves the reaction of hydrazine derivatives with pyridine sulfonamide precursors under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve bulk manufacturing processes that ensure the purity and consistency of the compound .

Chemical Reactions Analysis

2-Hydrazinyl-N-phenylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against various bacterial strains. Research has shown that derivatives of pyridine and sulfonamide can act as effective antimicrobial agents. A study highlighted the synthesis of pyridine-based sulfa drugs, demonstrating their efficacy against resistant bacterial strains, which is crucial in the context of rising antibiotic resistance .

Antimalarial Drug Development

2-Hydrazinyl-N-phenylpyridine-3-sulfonamide has been investigated for its potential as an antimalarial agent. The sulfonamide moiety is integral in the design of new compounds aimed at inhibiting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the malaria parasite's lifecycle. Virtual screening and molecular docking studies have identified promising candidates with inhibitory activity, suggesting that similar compounds could be developed for therapeutic use .

Anti-inflammatory Properties

Research indicates that related pyridine derivatives possess anti-inflammatory effects, making them suitable candidates for treating inflammatory diseases. The sulfonamide group enhances these properties, potentially leading to the development of new anti-inflammatory drugs .

Biological Research

Biochemical Assays

The compound serves as a useful probe in biochemical assays, aiding in the study of metabolic pathways and enzyme activities. Its ability to interact with various biological targets allows researchers to investigate cellular processes and disease mechanisms effectively .

Cancer Research

Triarylpyridine derivatives, including those with sulfonamide groups, have been studied for their anticancer properties. These compounds have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The unique structural features of these compounds contribute to their biological activity .

Material Science

Catalysis

Pyridine derivatives are increasingly recognized for their role as catalysts in organic synthesis. The incorporation of sulfonamide functionalities can enhance catalytic activity and selectivity in various reactions, making them valuable in industrial applications .

Chemical Sensors

Compounds like this compound are being explored as chemosensors due to their ability to detect specific ions or molecules. Their unique electronic properties allow for sensitive detection methods that could be applied in environmental monitoring or medical diagnostics .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, antimalarial, anti-inflammatory properties | Effective against resistant bacteria; potential antimalarial activity |

| Biological Research | Use as biochemical probes; cancer research | Inhibitory effects on cancer cell proliferation |

| Material Science | Catalysis and chemosensor applications | Enhanced catalytic activity; sensitive detection capabilities |

Mechanism of Action

The mechanism of action of 2-hydrazinyl-N-phenylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may act as an inhibitor of carbonic anhydrase or dihydropteroate synthetase, which are involved in various physiological processes .

Comparison with Similar Compounds

Key Observations :

- Conversely, the propargyl group in lowers molecular weight but introduces alkyne reactivity .

- Biological Activity : Benzothiazole-bearing derivatives (e.g., compound 10a) exhibit antiviral properties due to the heterocyclic benzothiazole moiety, whereas hydrazinyl-pyridine sulfonamides may prioritize antibacterial activity via sulfonamide-mediated folate pathway inhibition .

Stability and Reactivity

- Hydrazinyl Group : The hydrazinyl moiety in the target compound may confer redox sensitivity or susceptibility to hydrolysis, contrasting with stable trifluoromethyl groups in derivatives like 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine (), which exhibit enhanced metabolic stability .

- Sulfonamide Stability : N-phenyl sulfonamides generally exhibit moderate stability under physiological conditions, whereas electron-deficient aromatic systems (e.g., pyrimidinyl in ) may degrade faster .

Biological Activity

2-Hydrazinyl-N-phenylpyridine-3-sulfonamide is a compound that has attracted attention due to its notable biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound belongs to the sulfonamide class, characterized by a hydrazine group and a phenylpyridine moiety. Its molecular formula is C₁₁H₁₃N₃O₂S, with a molecular weight of approximately 264.30 g/mol. The structure features a pyridine ring substituted at the 3-position with a sulfonamide group and at the 2-position with a hydrazinyl group, which enhances its reactivity and biological potential.

Biological Activity

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Sulfonamides are known for their antibacterial properties, and this compound's structural features may enhance its efficacy against various pathogens. Research indicates that similar compounds have shown promise as inhibitors of enzymes involved in bacterial metabolism, making them potential candidates for antibiotic development.

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Derivatives of pyridine sulfonamides have demonstrated cytotoxic effects against cancer cells in various studies. For instance, compounds related to this compound have been shown to inhibit the proliferation of tumor cells, suggesting that this compound could possess similar effects .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Cytotoxic Effects : In cancer cells, it may induce apoptosis or cell cycle arrest, particularly affecting the G2/M phase .

Synthesis

The synthesis of this compound typically involves several steps:

- Reaction with Sulfonyl Chloride : The initial step often involves reacting 2-pyridinesulfonyl chloride with hydrazine to yield the desired hydrazinyl compound.

- Purification : The product is then purified through crystallization or chromatography techniques.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| N-(4-hydroxyphenyl)pyridine-3-sulfonamide | Hydroxyl group at para position | Antimicrobial |

| 4-Aminobenzenesulfonamide | Amino group enhancing solubility | Antibacterial |

| 2-Hydrazinyl-N-(4-methylphenyl)pyridine-3-sulfonamide | Methyl substitution on phenyl ring | Potential anti-cancer |

| N-(4-(2-(N-benzylidene)hydrazine carbonyl)phenyl)pyridine-4-sulfonamide | Benzylidene hydrazone structure | Antimicrobial |

This table highlights how variations in substituents can influence biological activity and potential applications in medicinal chemistry.

Case Studies

Recent studies have explored the biological activity of related hydrazine derivatives:

- Antifungal Activity : A study on N′-phenylhydrazides demonstrated varying degrees of antifungal activity against strains of Candida albicans, indicating that structural modifications could enhance efficacy against resistant strains .

- Selective Cytotoxicity : Research involving thiosemicarbazides derived from sulfonamides showed selective inhibition against tumor-associated carbonic anhydrases, suggesting similar potential for this compound in targeting specific cancer pathways .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-hydrazinyl-N-phenylpyridine-3-sulfonamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis often involves coupling pyridine-3-sulfonyl chloride derivatives with phenylhydrazine. Key challenges include controlling hydrolysis of the sulfonyl chloride intermediate and minimizing by-products like disubstituted hydrazines. Optimization strategies:

- Use anhydrous solvents (e.g., THF or DCM) to suppress hydrolysis .

- Monitor reaction progress via TLC or HPLC with UV detection (λ = 254 nm) to identify intermediates .

- Adjust stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to hydrazine) and temperature (0–5°C for initial coupling, then room temperature).

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of this compound?

- Methodological Answer : Contradictions in spectral data often arise from tautomerism or impurities. To address this:

- Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, especially for hydrazine NH protons, which may exhibit broad peaks due to hydrogen bonding .

- Compare experimental IR spectra with computational predictions (DFT/B3LYP) for sulfonamide S=O stretches (~1350 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

- Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and rule out co-eluting impurities .

Q. What analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) at 1.0 mL/min; monitor at 220 nm .

- Melting Point Analysis : Compare observed mp with literature values; deviations >2°C suggest impurities .

- Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. What computational methods are recommended for predicting the binding affinity of this compound with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites. Focus on sulfonamide’s hydrogen bonding with catalytic residues (e.g., COX-2’s Tyr385) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ) of substituents on the phenyl ring with inhibitory activity .

Q. How should researchers design experiments to evaluate the role of the sulfonamide group in the compound’s biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs replacing the sulfonamide with carboxamide or methyl groups. Test inhibition against target enzymes (e.g., carbonic anhydrase) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to compare sulfonamide-containing vs. sulfonamide-free analogs .

- X-ray Crystallography : Resolve co-crystal structures to visualize sulfonamide interactions (e.g., hydrogen bonds with His64 in carbonic anhydrase) .

Q. What strategies are effective in addressing contradictory results in enzyme inhibition assays involving this compound?

- Methodological Answer :

- Control Experiments : Verify enzyme source (e.g., recombinant vs. tissue-extracted) and activity using known inhibitors .

- Assay Optimization : Test pH dependence (e.g., 6.5–8.0 for sulfonamide-dependent enzymes) and pre-incubation time to rule out time-dependent inhibition artifacts .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across replicates; report confidence intervals .

Q. How can researchers evaluate the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Buffer Stability Studies : Incubate compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Withdraw aliquots at 0, 6, 12, 24 h for HPLC analysis .

- Degradation Kinetics : Calculate half-life (t₁/₂) using first-order kinetics. Compare with structurally similar sulfonamides to identify stability trends .

- Mass Spectrometry : Identify hydrolysis products (e.g., pyridine-3-sulfonic acid) via LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the biological activity of this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Compile IC₅₀ values from peer-reviewed studies; use funnel plots to assess publication bias .

- Experimental Replication : Reproduce key assays (e.g., enzyme inhibition) under standardized conditions (e.g., 25 mM Tris-HCl, pH 7.5) .

- Proteomic Profiling : Screen off-target effects using kinase or GPCR panels to rule out polypharmacology .

Methodological Frameworks

Q. What theoretical frameworks guide the design of this compound analogs for targeted drug discovery?

- Methodological Answer :

- Bioisosterism : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to enhance solubility while retaining affinity .

- Pharmacophore Modeling : Define essential features (e.g., sulfonamide as a hydrogen bond acceptor) using tools like PharmaGist .

- Free-Wilson Analysis : Quantify contributions of substituents to activity to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.